molecular formula C21H20N2O5S B302616 3-[(2-Methoxy-4-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

3-[(2-Methoxy-4-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No. B302616
M. Wt: 412.5 g/mol
InChI Key: MYRBBWATUQCRHG-PTFNFONRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methoxy-4-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is a chemical compound that is widely used in scientific research applications. It is commonly referred to as MitoQ, which is a shortened form of its full chemical name. MitoQ is a powerful antioxidant that has been shown to have numerous biochemical and physiological effects. Additionally, this paper will list several future directions for research on MitoQ.

Mechanism of Action

MitoQ works by targeting the mitochondria, which are the powerhouses of the cell. It is selectively taken up by the mitochondria due to its positive charge, which allows it to cross the mitochondrial membrane. Once inside the mitochondria, MitoQ acts as an antioxidant by scavenging reactive oxygen species (ROS) and preventing oxidative damage to the mitochondrial membrane. MitoQ also improves mitochondrial function by increasing ATP production and reducing oxidative stress.
Biochemical and Physiological Effects
MitoQ has numerous biochemical and physiological effects that have been extensively studied in scientific research. It has been shown to reduce oxidative stress, improve mitochondrial function, and protect against oxidative damage in a variety of cell types. MitoQ has also been shown to have anti-inflammatory properties and to improve endothelial function. Additionally, MitoQ has been shown to improve insulin sensitivity and to reduce the risk of developing metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MitoQ in lab experiments is its potent antioxidant properties. This makes it a useful compound for studying oxidative stress and its effects on cellular function. Additionally, MitoQ is relatively stable and has a long half-life, which makes it a useful tool for studying mitochondrial function over an extended period of time. However, one limitation of using MitoQ in lab experiments is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on MitoQ. One area of research is the potential use of MitoQ in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of MitoQ in the treatment of cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, future research could focus on the development of new analogs of MitoQ with improved properties, such as increased mitochondrial uptake or enhanced antioxidant activity.

Synthesis Methods

MitoQ is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the synthesis of 3-(4-hydroxy-3-methoxyphenyl)propionic acid, which is then converted into 3-(4-hydroxy-3-methoxyphenyl)propionyl chloride. This compound is then reacted with 2-(methylthio)ethylamine to form 3-(4-hydroxy-3-methoxyphenyl)propionyl-2-(methylthio)ethylamine. The final step involves the reaction of 3-(4-hydroxy-3-methoxyphenyl)propionyl-2-(methylthio)ethylamine with 3-(2-bromoacetyl)phenylboronic acid to form MitoQ.

Scientific Research Applications

MitoQ has been extensively studied in scientific research applications due to its potent antioxidant properties. It has been shown to protect against oxidative damage in a variety of cell types, including neurons, cardiomyocytes, and endothelial cells. MitoQ has also been shown to have anti-inflammatory properties and to improve mitochondrial function. These properties make MitoQ a promising compound for the treatment of a variety of diseases, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders.

properties

Product Name

3-[(2-Methoxy-4-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

3-[[2-methoxy-4-[(Z)-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C21H20N2O5S/c1-22-21-23(2)19(24)18(29-21)11-13-7-8-16(17(10-13)27-3)28-12-14-5-4-6-15(9-14)20(25)26/h4-11H,12H2,1-3H3,(H,25,26)/b18-11-,22-21?

InChI Key

MYRBBWATUQCRHG-PTFNFONRSA-N

Isomeric SMILES

CN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)OC)/S1)C

SMILES

CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC(=C3)C(=O)O)OC)S1)C

Canonical SMILES

CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)O)OC)S1)C

Origin of Product

United States

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